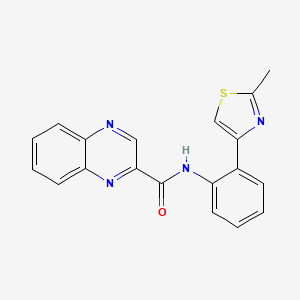

N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4OS/c1-12-21-18(11-25-12)13-6-2-3-7-14(13)23-19(24)17-10-20-15-8-4-5-9-16(15)22-17/h2-11H,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJGDDQPLZYNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NC4=CC=CC=C4N=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the 2-methylthiazol-4-yl phenylamine. This intermediate is then reacted with quinoxaline-2-carboxylic acid chloride under specific conditions to form the final product. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the HCl byproduct.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide is a synthetic compound featuring a quinoxaline core and a thiazole moiety, suggesting its potential for interaction with various biological targets in drug development. Research indicates that quinoxaline and thiazole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.

Scientific Research Applications

- Anticancer Agent N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-6-carboxamide may act as an anticancer agent by targeting tumor growth and survival pathways. Quinoxaline derivatives can inhibit cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The thiazole ring can enhance these activities through hydrogen bonding and π-π stacking interactions.

- Drug Development this compound is a candidate for investigation in drug development due to its structural complexity. It may also serve as a lead compound for developing new pharmaceuticals for treating infections or inflammatory diseases due to its biological activity profile.

- Binding Properties N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-6-carboxamide can bind effectively to proteins involved in cancer progression and inflammation. Molecular docking studies suggest that this compound interacts with target proteins primarily through hydrophobic interactions and hydrogen bonds, which are crucial for its bioactivity.

Related Compounds and Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | Imidazo[1,2-b]pyridazine core | Anxiolytic activity |

| Thiazole-based quinoxaline derivatives | Various substitutions on thiazole | Anticancer activity |

| 5-Methylthiazole derivatives | Substituted thiazole rings | Antimicrobial properties |

These compounds highlight the versatility of thiazole and quinoxaline structures in medicinal chemistry. N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide is unique due to its specific arrangement of functional groups that confer distinct biological properties.

Mechanism of Action

The mechanism by which N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Substituent Effects :

- The 2-methylthiazole group in the target compound likely enhances lipophilicity compared to the piperazine-imidazothiazole moiety in SRT1720. This difference may alter membrane permeability or target engagement kinetics.

- The absence of a piperazine ring in the target compound could reduce solubility but improve metabolic stability by avoiding phase I oxidation pathways common to piperazine-containing drugs .

Biological Activity: SRT1720’s piperazine-imidazothiazole group is critical for its high-affinity SIRT1 activation, suggesting that structural modifications in the target compound (e.g., methylthiazole substitution) may shift selectivity toward other sirtuin isoforms or unrelated targets like kinases .

Synthetic Accessibility :

- The methylthiazole group simplifies synthesis compared to the multi-step preparation required for piperazine-linked imidazothiazoles in SRT1720. This could make the target compound more scalable for preclinical studies .

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article aims to explore its biological activity, including mechanisms of action, synthesis, and relevant case studies.

1. Structural Overview

The compound features a quinoxaline core integrated with a thiazole moiety , which is known to enhance biological activity. The structure can be characterized as follows:

- Chemical Formula : C15H13N3O

- Molecular Weight : 253.29 g/mol

- Functional Groups : Carboxamide and thiazole

The incorporation of these groups suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

The exact mechanism of action for this compound has not been fully elucidated; however, it is hypothesized to involve:

- PARP Inhibition : Similar quinoxaline derivatives have shown efficacy as PARP inhibitors, which are particularly effective in BRCA-mutated cancer cells. This class of drugs exploits the concept of synthetic lethality .

- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

3.1 Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown:

- IC50 Values : Compounds in this class have displayed IC50 values ranging from 0.124 μM to 3.81 μM against various cancer cell lines, indicating potent cytotoxicity .

- Mechanisms of Action : Many derivatives inhibit tubulin polymerization and disrupt mitochondrial membrane potential, leading to apoptosis .

3.2 Case Studies

- Study on MDA-MB-436 Cells :

- NCI-60 Cell Line Screening :

4. Synthesis and Characterization

The synthesis of this compound typically involves:

- Starting Materials : o-phenylenediamine and oxalic acid.

- Reaction Conditions : Various solvents and catalysts are employed to optimize yield and purity.

- Characterization Techniques :

- NMR Spectroscopy : Used for confirming the molecular structure.

- Mass Spectrometry (MS) : Assists in determining molecular weight and composition.

- Infrared Spectroscopy (IR) : Analyzes functional groups present in the compound .

5. Summary of Findings

The biological activity of this compound indicates promising potential as an anticancer agent, particularly through its role as a PARP inhibitor and its ability to induce apoptosis in cancer cells. Further research is warranted to fully elucidate its mechanisms and optimize its therapeutic applications.

6. Data Table

| Biological Activity | IC50 Range (µM) | Target Cell Lines | Mechanism |

|---|---|---|---|

| Anticancer | 0.124 - 3.81 | MDA-MB-436, HCT-15 | Apoptosis via caspase activation |

| PARP Inhibition | Varies | BRCA-mutated cells | Synthetic lethality |

Q & A

Q. What are the key structural features of SRT1720, and how do they influence its bioactivity?

SRT1720 contains a quinoxaline carboxamide core linked to a phenyl-thiazole moiety, with a piperazine-methyl group on the thiazole ring. The quinoxaline scaffold facilitates interactions with hydrophobic pockets in target proteins, while the thiazole ring and piperazine group enhance solubility and binding specificity. The methyl substitution on the thiazole may reduce metabolic degradation, improving stability in biological systems .

Q. What is the primary biological target of SRT1720, and what downstream pathways are affected?

SRT1720 activates SIRT1, a NAD+-dependent deacetylase involved in mitochondrial biogenesis and oxidative stress response. SIRT1 deacetylates PGC-1α, a transcriptional coactivator that regulates mitochondrial DNA replication and respiratory chain components (e.g., NDUFB8, ATP synthase). This activation enhances mitochondrial oxygen consumption and ATP production .

Q. What are standard in vitro assays to evaluate SRT1720's efficacy?

Common assays include:

- Fluorometric SIRT1 activity assays using Fluor de Lys substrates (though artifacts may arise; validate with genetic knockdowns) .

- Mitochondrial biogenesis markers : qPCR for mtDNA copy number, immunoblotting for PGC-1α acetylation status, and ATP quantification via luminescence .

Advanced Research Questions

Q. How can experimental conditions be optimized for SRT1720 in cell culture studies?

- Solubility : Use DMSO at ≤0.1% (v/v) to avoid cytotoxicity; prepare stock solutions at 10 mM .

- Dosage : Titrate between 0.1–10 µM, as higher concentrations may induce off-target effects. Include controls with SIRT1 inhibitors (e.g., EX-527) to confirm specificity .

- Timecourse : Mitochondrial biogenesis peaks at 24–48 hours post-treatment in renal proximal tubule cells .

Q. How should researchers address conflicting data on SRT1720's direct activation of SIRT1?

Discrepancies arise from non-physiological substrates (e.g., Fluor de Lys) in in vitro assays. To validate:

- Perform genetic knockdowns (siRNA/shRNA) to confirm SIRT1 dependency.

- Use native substrates (e.g., acetylated p53) in deacetylation assays.

- Monitor downstream biomarkers (e.g., PGC-1α acetylation, AMPK phosphorylation) to distinguish direct vs. indirect effects .

Q. What in vivo models are suitable for studying SRT1720's therapeutic potential?

- Mouse models of acute kidney injury : Administer 100 mg/kg/day SRT1720 intraperitoneally for 3–7 days. Assess mitochondrial recovery via histology (e.g., cristae structure) and functional markers (serum creatinine, ATP levels) .

- Aging studies : Chronic dosing (20–50 mg/kg/day) in aged mice to evaluate lifespan extension and metabolic parameters.

Q. How can researchers differentiate SRT1720's effects on SIRT1 from AMPK pathway crosstalk?

- Pharmacological inhibition : Co-treat with AMPK inhibitors (e.g., Compound C) to isolate SIRT1-specific effects.

- Biomarker analysis : Measure AMPK phosphorylation (Thr172) and SIRT1 activity (deacetylated PGC-1α) in parallel. SRT1720 does not directly activate AMPK but may modulate it indirectly via NAD+ levels .

Methodological Considerations

Q. What analytical techniques are recommended for characterizing SRT1720 purity and stability?

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>98%) and detect degradation products.

- NMR : Confirm structural integrity via 1H/13C spectra, focusing on the quinoxaline (δ 8.2–8.5 ppm) and thiazole (δ 7.1–7.3 ppm) protons .

Q. How should contradictory results in mitochondrial biogenesis assays be resolved?

- Troubleshoot assay conditions : Ensure consistent cell confluency, serum-free media during treatment, and normalization to housekeeping genes (e.g., GAPDH).

- Multi-omics integration : Combine transcriptomics (RNA-seq for PGC-1α targets) with metabolomics (TCA cycle intermediates) to validate functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.